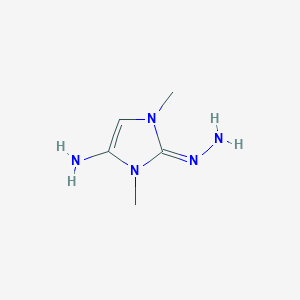
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
准备方法
The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
化学反应分析
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
These reactions are often carried out under controlled conditions to ensure the desired product formation. The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and materials science .
科学研究应用
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine has a wide range of scientific research applications:
作用机制
The mechanism by which 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial and anti-inflammatory effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic applications .
相似化合物的比较
When compared to other similar compounds, 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine stands out due to its unique structural features and reactivity. Similar compounds include:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used in the production of organic thin-film transistors.
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: Utilized in various synthetic applications due to its azido functionality.
The distinct hydrazono group in this compound imparts unique reactivity, making it particularly valuable in specific chemical and biological applications.
属性
分子式 |
C5H11N5 |
|---|---|
分子量 |
141.18 g/mol |
IUPAC 名称 |
(2E)-2-hydrazinylidene-1,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H11N5/c1-9-3-4(6)10(2)5(9)8-7/h3H,6-7H2,1-2H3/b8-5+ |
InChI 键 |
YEHCCFGYOOUNTN-VMPITWQZSA-N |
手性 SMILES |
CN\1C=C(N(/C1=N/N)C)N |
规范 SMILES |
CN1C=C(N(C1=NN)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
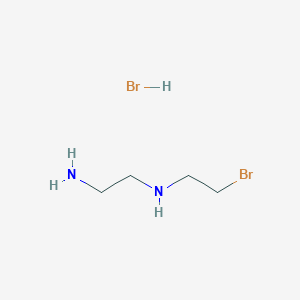
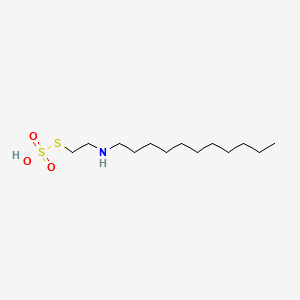

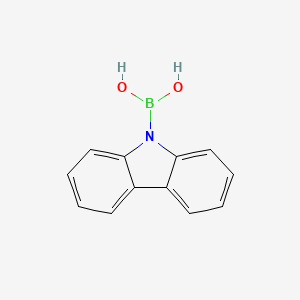

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
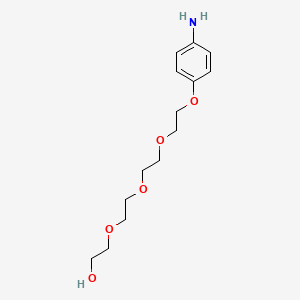

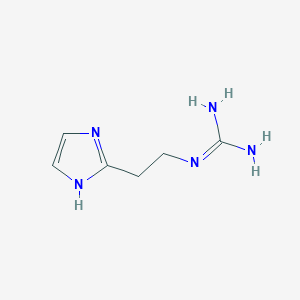
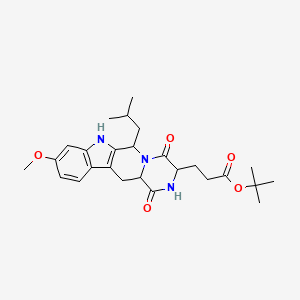


![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
